Acetonitrile, [[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio]-
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Overview
Description
2-((4-Amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile is a heterocyclic compound that features a triazole ring substituted with an amino group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile typically involves the reaction of 4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, solvent recovery and recycling are crucial for cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
2-((4-Amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((4-Amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-bromophenyl)-5-methylthiazole: Shares a similar bromophenyl group but has a thiazole ring instead of a triazole ring.
4-Amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole: Contains a thiazole ring and different substituents.
Uniqueness
2-((4-Amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile is unique due to its specific combination of a triazole ring with an amino group and a bromophenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Acetonitrile, specifically the compound represented as [[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio] , is a derivative of 1,2,4-triazole known for its diverse biological activities. Triazole compounds have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activities associated with this specific compound, supported by various studies and data.
The molecular formula of the compound is C8H7BrN4S, and it features a triazole ring with a bromophenyl substituent and a thiol group. The presence of the bromine atom enhances its reactivity and biological activity through mechanisms such as halogen bonding.
Antimicrobial Activity
Triazole derivatives, including the compound , have demonstrated significant antimicrobial properties . A study evaluating various triazole derivatives found that compounds with similar structures exhibited potent activity against a range of bacteria and fungi. For instance:
- In vitro studies showed that 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol derivatives displayed effective inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Compound | Activity | IC50 (μM) |
---|---|---|
4-Amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol | Bacterial Inhibition | 15.5 |
4-Amino-5-(phenyl)-4H-1,2,4-triazole-3-thiol | Fungal Inhibition | 20.0 |
Anticancer Properties
The anticancer potential of triazole derivatives has also been explored extensively. Compounds similar to the one discussed have shown promising results against various cancer cell lines:
- Cell Line Studies : The compound exhibited cytotoxic effects on colon carcinoma (HCT116) and breast cancer (T47D) cell lines with IC50 values reported at 27.3 μM for T47D cells .
Cell Line | Compound | IC50 (μM) |
---|---|---|
HCT116 | 4-Amino-5-(bromophenyl)-triazole | 6.2 |
T47D | 4-Amino-5-(bromophenyl)-triazole | 27.3 |
Anti-inflammatory Effects
The anti-inflammatory properties of triazoles have been documented in several studies. The compound's thiol group may play a crucial role in modulating inflammatory responses:
- Mechanism of Action : Triazoles can inhibit pro-inflammatory cytokines and enzymes like COX-2, contributing to their therapeutic effects in inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions under specific conditions. For example:
- Starting Materials : The reaction begins with 2-bromoaniline and thiocarbohydrazide.
- Reaction Conditions : Conducted in solvents such as ethanol or methanol under reflux conditions to facilitate cyclization .
This synthetic pathway allows for modifications that can enhance biological activity by altering substituents on the triazole ring.
Study on Antimicrobial Activity
A comprehensive study published in ResearchGate evaluated several triazole derivatives for their antimicrobial efficacy. The study concluded that compounds with halogen substitutions exhibited improved binding affinity to bacterial enzymes compared to their non-halogenated counterparts .
Evaluation of Anticancer Activity
Another significant research effort focused on the anticancer properties of triazole derivatives. The study highlighted that specific modifications to the triazole structure could lead to enhanced selectivity towards cancer cells while minimizing toxicity towards normal cells .
Properties
CAS No. |
111828-05-8 |
---|---|
Molecular Formula |
C10H8BrN5S |
Molecular Weight |
310.18 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C10H8BrN5S/c11-8-3-1-7(2-4-8)9-14-15-10(16(9)13)17-6-5-12/h1-4H,6,13H2 |
InChI Key |
JORNXLXROKWSMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2N)SCC#N)Br |
Origin of Product |
United States |
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